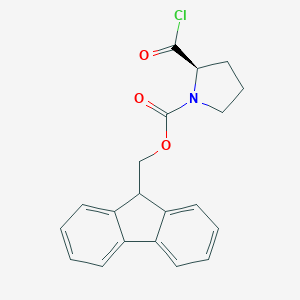
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone, also known as MVE, is a chemical compound that has been the subject of scientific research in recent years. MVE is a ketone that is commonly used in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is not fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. This compound has also been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, one limitation of using this compound is that it can be toxic at high concentrations. Care must be taken when handling this compound to avoid exposure to the skin and eyes.
将来の方向性
There are many potential future directions for research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also exploring the use of this compound in agriculture as a natural pesticide. Additionally, this compound may have potential applications in the development of new materials, such as polymers and resins. Further research is needed to fully understand the properties and potential applications of this compound.
In conclusion, this compound is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a ketone that is commonly used in organic synthesis and has been found to have antifungal, antibacterial, and anticancer properties. This compound has also been found to inhibit the activity of certain enzymes and has antioxidant activity. While there are advantages to using this compound in lab experiments, care must be taken to avoid exposure to high concentrations of the compound. Future research on this compound may lead to the development of new drugs, pesticides, and materials.
合成法
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone can be synthesized through the reaction of 3-methyl-2-buten-1-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified through distillation or chromatography.
科学的研究の応用
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been studied extensively for its potential applications in the field of medicine. Researchers have found that this compound has antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been found to have antiviral activity against the influenza virus.
特性
| 189170-25-0 | |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-(3-methyl-3-prop-2-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(3)7(10-8)6(2)9/h4,7H,1,5H2,2-3H3 |
InChIキー |
LJZXTLQMEDDURT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)(C)CC=C |
正規SMILES |
CC(=O)C1C(O1)(C)CC=C |
同義語 |
Ethanone, 1-[3-methyl-3-(2-propenyl)oxiranyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


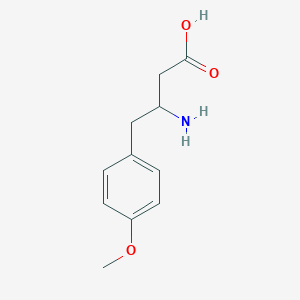

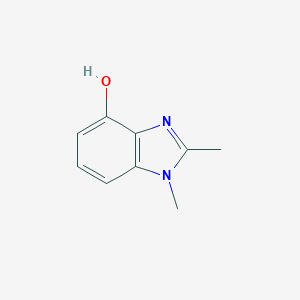
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)


![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
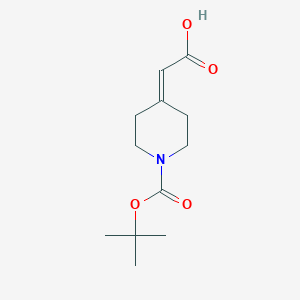


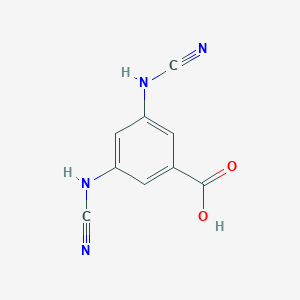
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
